Natural Product Incorporation: Exclusive Presence of (2S,3R)-DAB in Lavendomycin Defines Structural Requirement for Antibiotic Bioactivity
The (2S,3R) stereoisomer is the sole 2,3-diaminobutanoic acid diastereomer found in the peptide antibiotic lavendomycin, where it occupies position 2 of the pentapeptide sequence Arg-Dab-Pip-Pro-dehydrobutyrine-Ser [1]. In contrast, the (2S,3S) isomer occurs in aspartocin and glumamycin, while friulimicin antibiotics utilize L-threo-2,3-diaminobutyric acid (equivalent to (2S,3R)) as the N-terminal linkage residue connecting the macrocyclic decapeptide core to the exocyclic acylated asparagine moiety [2]. This stereo-defined natural distribution establishes that the (2S,3R) configuration is not interchangeable with other DAB isomers in the context of specific antibiotic pharmacophores. The biosynthetic gene clusters for friulimicin include dedicated dabA and dabB genes that stereoselectively produce the correct diaminobutyric acid epimer; gene inactivation abolishes antibiotic production, which is restored only upon feeding with the cognate stereoisomer [3].
| Evidence Dimension | Stereospecific incorporation into defined peptide antibiotic scaffolds |
|---|---|
| Target Compound Data | (2S,3R)-DAB: residue 2 in lavendomycin (Arg-(2S,3R)-Dab-Pip-Pro-dhb-Ser); N-terminal bridging residue in friulimicin B |
| Comparator Or Baseline | (2S,3S)-DAB: found in aspartocin, glumamycin, and amphomycin; (2R,3S)-DAB: found in same antibiotic classes but distinct peptide positions |
| Quantified Difference | Qualitative but absolute: incorrect stereoisomer substitution yields structurally distinct peptides with unvalidated or abolished bioactivity. Lavendomycin inhibits Gram-positive bacteria [1]. |
| Conditions | Natural product isolation and structural characterization from Streptomyces spp. (lavendomycin) and Actinoplanes friuliensis (friulimicin) |
Why This Matters
Researchers performing total synthesis of lavendomycin, friulimicin analogs, or conducting SAR studies require the exact (2S,3R) isomer—procurement of the wrong stereoisomer invalidates synthetic work and biological assay data.
- [1] PeptideDB, 'Lavendomycin', Sequence and bioactivity data. CAS 82987-09-5. View Source
- [2] Müller, C.; Nolden, S.; Gebhardt, P.; Heinzelmann, E.; Lange, C.; Puk, O.; Welzel, K.; Wohlleben, W.; Schwartz, D. 'Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis', Antimicrob. Agents Chemother., 2007, 51 (3), 1028–1037. DOI: 10.1128/AAC.00942-06 View Source
- [3] Schneider, T.; Gries, K.; Josten, M.; Wiedemann, I.; Pelzer, S.; Labischinski, H.; Sahl, H.-G. 'The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate', Antimicrob. Agents Chemother., 2009, 53 (4), 1610–1618. DOI: 10.1128/AAC.01040-08 View Source
